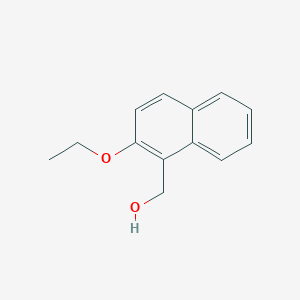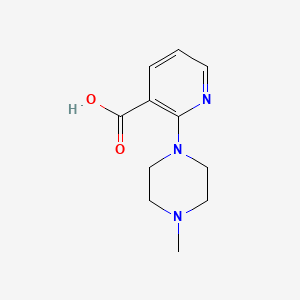
4-クロロ-3'-メトキシベンゾフェノン
概要
説明
4-Chloro-3’-methoxybenzophenone: is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 3’-position on the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
科学的研究の応用
4-Chloro-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential use in developing pharmaceutical agents.
Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.
生化学分析
Biochemical Properties
4-Chloro-3’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 4-Chloro-3’-methoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4-Chloro-3’-methoxybenzophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-3’-methoxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chloro-3’-methoxybenzophenone remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the potential for sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-3’-methoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
4-Chloro-3’-methoxybenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The interaction with cytochrome P450 enzymes is particularly noteworthy, as it plays a crucial role in the compound’s metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-3’-methoxybenzophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Chloro-3’-methoxybenzophenone is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing its biochemical properties and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with 3-methoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 4-Chloro-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Electrophilic substitution: The chlorine and methoxy groups influence the reactivity of the benzene ring, making it susceptible to further electrophilic substitution reactions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as or in the presence of a Lewis acid catalyst.
Reduction: Reagents like or .
Oxidation: Reagents such as or .
Major Products:
Electrophilic substitution: Products include various substituted benzophenones.
Reduction: The major product is .
Oxidation: The major product is .
作用機序
The mechanism of action of 4-Chloro-3’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural configuration. The presence of the chlorine and methoxy groups influences its binding affinity and specificity towards these targets. The pathways involved include enzyme inhibition and signal transduction modulation .
類似化合物との比較
- 4-Chlorobenzophenone
- 3-Methoxybenzophenone
- 4-Methoxybenzophenone
Comparison: 4-Chloro-3’-methoxybenzophenone is unique due to the simultaneous presence of both chlorine and methoxy groups, which impart distinct electronic and steric effects. This makes it more reactive in certain chemical reactions compared to its analogs. For instance, the presence of the methoxy group enhances its nucleophilicity, while the chlorine atom increases its electrophilicity .
特性
IUPAC Name |
(4-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRZDZXWSBXUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373981 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32363-45-4 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)







![(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1597364.png)




